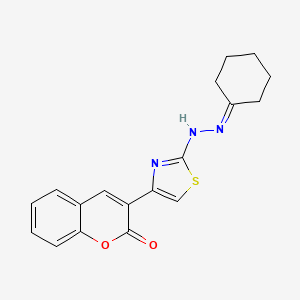

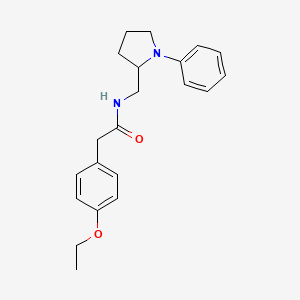

![molecular formula C12H20O4 B2582749 (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 2248213-29-6](/img/structure/B2582749.png)

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid, also known as DU-176b, is a novel anticoagulant drug that has gained attention in recent years due to its potential as an alternative to existing anticoagulants. It was first synthesized in 2005 by Daiichi Sankyo Company Limited and has since undergone extensive scientific research to evaluate its efficacy and safety as a therapeutic agent.

Mecanismo De Acción

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid works by inhibiting the activity of factor Xa, a key enzyme involved in the blood coagulation cascade. By inhibiting factor Xa, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid prevents the formation of blood clots and reduces the risk of thromboembolic events.

Biochemical and Physiological Effects:

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have a predictable pharmacokinetic profile, with a rapid onset of action and a relatively long half-life. It is metabolized in the liver and excreted in the urine. (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have minimal interactions with other drugs and does not require routine monitoring of coagulation parameters.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity for factor Xa, its predictable pharmacokinetic profile, and its low risk of bleeding complications. However, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is a relatively new drug and may not be widely available for research purposes.

Direcciones Futuras

There are several potential future directions for research on (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid. One area of focus is the development of new formulations of the drug that may have improved pharmacokinetic properties or reduced side effects. Another area of research is the evaluation of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different patient populations, such as those with renal impairment or liver disease. Additionally, further studies may be needed to evaluate the long-term safety and efficacy of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid as a therapeutic agent.

Métodos De Síntesis

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of a key intermediate, which is then subjected to further chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety as an anticoagulant drug. It has been found to be effective in preventing blood clots in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It has also been shown to have a lower risk of bleeding complications compared to existing anticoagulants.

Propiedades

IUPAC Name |

(2R)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDHRBAKGIMPBE-YHMJZVADSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(CCOCC2)CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC2(CCOCC2)CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

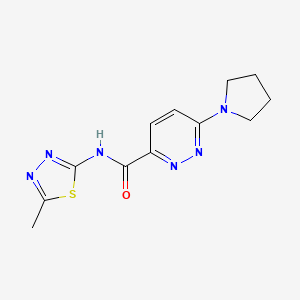

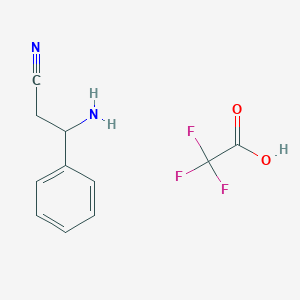

![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)

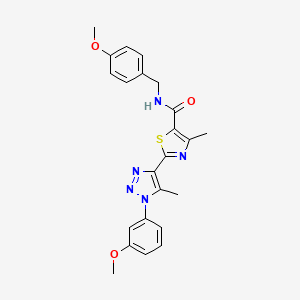

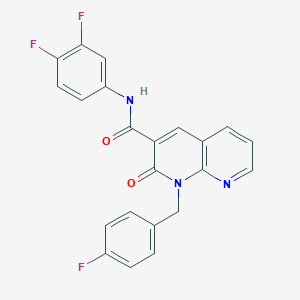

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)

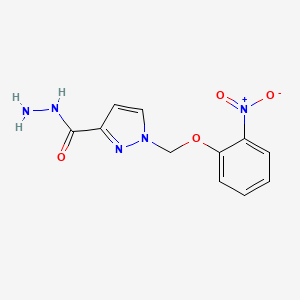

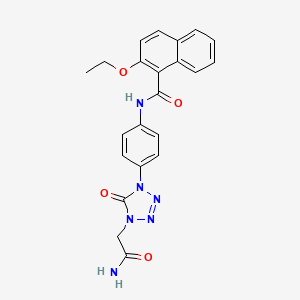

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)

![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)